2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 865657-73-4
VCID: VC6275808
InChI: InChI=1S/C20H17NO5S/c22-20(23)12-16-13-26-19-8-4-3-7-18(19)21(16)27(24,25)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16H,12-13H2,(H,22,23)
SMILES: C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O
Molecular Formula: C20H17NO5S
Molecular Weight: 383.42

2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid

CAS No.: 865657-73-4

Cat. No.: VC6275808

Molecular Formula: C20H17NO5S

Molecular Weight: 383.42

* For research use only. Not for human or veterinary use.

2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid - 865657-73-4

Specification

CAS No. 865657-73-4
Molecular Formula C20H17NO5S
Molecular Weight 383.42
IUPAC Name 2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Standard InChI InChI=1S/C20H17NO5S/c22-20(23)12-16-13-26-19-8-4-3-7-18(19)21(16)27(24,25)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16H,12-13H2,(H,22,23)
Standard InChI Key BAEMWQSCOILBCD-UHFFFAOYSA-N
SMILES C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid, reflects its hybrid structure combining a benzoxazine ring, a naphthalene sulfonyl moiety, and an acetic acid side chain. Key features include:

PropertyValue
Molecular FormulaC₂₀H₁₇NO₅S
Molecular Weight383.42 g/mol
SMILESC1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)O
InChIKeyBAEMWQSCOILBCD-UHFFFAOYSA-N

The benzoxazine core contributes to conformational rigidity, while the naphthylsulfonyl group enhances lipophilicity, potentially influencing membrane permeability.

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous benzoxazinones reveals characteristic peaks at 1699 cm⁻¹ (C=O stretch of the amide group) and 1213 cm⁻¹ (C-O-C ether linkage) . Nuclear magnetic resonance (¹H NMR) data for related compounds show aromatic proton signals between δ 6.87–7.17 ppm and methylene groups near δ 4.47–5.42 ppm .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Benzoxazine Ring Formation: Reacting 2-chloro-N-(2-hydroxyphenyl)acetamide with potassium carbonate in dimethylformamide (DMF) yields 2H-1,4-benzoxazin-3(4H)-one .

  • Sulfonylation: Treatment with naphthalene-2-sulfonyl chloride introduces the sulfonyl group at the 4-position of the benzoxazine ring.

  • Acetic Acid Side Chain Addition: Alkylation with ethyl chloroacetate, followed by hydrolysis, produces the final acetic acid derivative .

Critical Reaction Parameters:

  • Reflux conditions (10–15 hours) in aprotic solvents like DMF or acetone.

  • Anhydrous potassium carbonate as a base for deprotonation.

  • Yields range from 53–88% depending on purification methods .

Structural Analogues

  • Methyl Ester Derivative: Methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (precursor to the acetic acid form) is commercially available through suppliers like Parchem and Key Organics.

  • Pyrazole Hybrids: Substitution at the acetic acid position with heterocycles (e.g., 3,5-dimethylpyrazole) enhances antimicrobial potency .

SupplierCatalog NumberPurity
Sigma-AldrichSML-6275808≥95%
VulcanChemVC6275808Research Grade

Pricing: Approximately $250–$500 per 100 mg for research quantities.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl and acetic acid groups to optimize pharmacokinetics.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models.

  • Drug Delivery Systems: Encapsulation in liposomal carriers to improve aqueous solubility (currently undocumented).

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